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Compound of Interest

Compound Name:
4-Chloro-1H-imidazo[4,5-

c]pyridine

Cat. No.: B3021902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and

inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The

imidazopyridine core, a privileged heterocyclic scaffold, has garnered significant attention for its

ability to yield potent and selective kinase inhibitors. This guide provides an in-depth, objective

comparison of the kinase inhibitory profiles of various imidazopyridine-based scaffolds,

supported by experimental data and insights into their structure-activity relationships (SAR).

We will delve into the nuances of different imidazopyridine isomers, exploring how subtle

structural modifications can profoundly influence their potency and selectivity against a wide

array of kinases.

The Imidazopyridine Scaffold: A Versatile Tool in
Kinase Inhibition
The imidazopyridine scaffold is a bicyclic aromatic heterocycle containing a pyridine ring fused

to an imidazole ring. Different arrangements of the nitrogen atoms within this core structure

give rise to several isomers, with imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, imidazo[1,2-

b]pyridazine, and imidazo[4,5-c]pyridine being among the most explored in medicinal

chemistry. Their rigid, planar structure and the presence of nitrogen atoms capable of forming

key hydrogen bond interactions with the kinase hinge region make them ideal starting points for

the design of ATP-competitive inhibitors.
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Comparative Kinase Inhibitory Profiles
A comprehensive understanding of the kinase inhibitory profile of a compound is crucial for

predicting its therapeutic efficacy and potential off-target effects. The following table

summarizes the inhibitory activities (IC50 values) of representative compounds from different

imidazopyridine scaffolds against a panel of key kinases implicated in cancer and other

diseases. This data, compiled from various preclinical studies, highlights the diverse selectivity

profiles achievable with these scaffolds.
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Scaffold
Compound
Example

Target
Kinase(s)

IC50 (nM) Reference

Imidazo[1,2-

a]pyridine
Compound 1 PI3Kα 15

PI3Kβ 60

PI3Kδ 25

PI3Kγ 110

Compound 2 Nek2 1.0

Compound 3 c-Met 1.9

VEGFR2 2.2

Imidazo[4,5-

b]pyridine
Compound 4 Aurora A 42

Aurora B 198

Aurora C 227

Compound 5 FLT3 6.2 (Kd)

Aurora A 7.5 (Kd)

CDK9 630

Imidazo[1,2-

b]pyridazine
Compound 6 IKKβ <100

Compound 7 PIM1 <100

PIM2 <100

PIM3 <100

Imidazo[4,5-

c]pyridine
Compound 8 DNA-PK <10

Compound 9 Src <1000

Fyn <1000
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Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of

the enzyme by 50%. Lower values indicate higher potency. Kd represents the dissociation

constant and is another measure of binding affinity. The data presented is a selection from

various sources and is intended for comparative purposes. The specific assay conditions can

influence the absolute IC50 values.

Key Signaling Pathways Targeted by
Imidazopyridine Inhibitors
The therapeutic potential of imidazopyridine-based kinase inhibitors stems from their ability to

modulate critical cellular signaling pathways that are often dysregulated in disease. Below are

representations of three major pathways frequently targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway

is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and

metabolism. Its aberrant activation is a hallmark of many cancers.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-

a]pyridine-based PI3K inhibitors.

Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in

mitosis, including centrosome maturation, spindle formation, and cytokinesis. Their

overexpression is frequently observed in various cancers, making them attractive targets for

anticancer therapies.
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Caption: The role of Aurora kinases in mitosis and their inhibition by imidazo[4,5-b]pyridine-

based compounds.

FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, particularly
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internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are

associated with a poor prognosis.
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Imidazopyridine Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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